molecular formula C13H12N4O2S2 B2597203 1,3-Dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847191-39-3

1,3-Dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2597203
CAS RN: 847191-39-3
M. Wt: 320.39
InChI Key: FCIXKOVTTYQLSC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione, also known as DMP-777, is a novel pyrimido[4,5-d]pyrimidine derivative that has gained attention due to its potential as a therapeutic agent. The compound exhibits a unique chemical structure that allows it to interact with specific biological targets, making it a promising candidate for drug development.

Scientific Research Applications

Molecular Structures and Interactions

Research focusing on similar pyrido and pyrimidine derivatives has highlighted their interesting molecular structures and potential for forming different crystal structures due to various intermolecular interactions such as hydrogen bonding and π-π stacking interactions. These properties make them suitable candidates for studying molecular assembly and designing materials with specific physical properties (Jorge Trilleras et al., 2009).

Synthetic Methods and Chemical Reactions

Studies have also explored synthetic methods for creating pyrimidine derivatives, showcasing the compound's versatility in chemical reactions. For example, the regioselective amination of condensed pyrimidines has been investigated, providing insights into the chemical synthesis and modification of pyrimidine-based compounds (A. Gulevskaya et al., 1994). Moreover, novel multicomponent synthesis approaches have been developed for pyridine-pyrimidines and their derivatives, highlighting the efficiency of using catalysts and microwave irradiation for the synthesis of complex molecules (Fahime Rahmani et al., 2018).

Photophysical Properties and Applications

The design and synthesis of pyrimidine-phthalimide derivatives have shown that these compounds exhibit solid-state fluorescence and solvatochromism, making them potential candidates for applications in pH sensing and as components in optoelectronic devices due to their adjustable photophysical properties (Han Yan et al., 2017).

Catalysis and Green Chemistry

Research has also extended into the use of pyrimidine derivatives in catalysis and green chemistry, demonstrating their role in facilitating the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones in water, which emphasizes the environmental benefits and efficiency of using recyclable catalysts (Sanny Verma et al., 2012).

Optical and Nonlinear Optical Properties

The exploration of pyrimidine-based bis-uracil derivatives for their optical and nonlinear optical properties has opened up new avenues for their application in materials science, particularly in the development of materials for optical, nonlinear optical, and drug discovery applications (B. Mohan et al., 2020).

properties

IUPAC Name

1,3-dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-16-10-8(12(18)17(2)13(16)19)11(20-3)15-9(14-10)7-5-4-6-21-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIXKOVTTYQLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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